![molecular formula C18H16 B14605479 1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]- CAS No. 60582-53-8](/img/structure/B14605479.png)
1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]- is a complex organic compound that features a unique structure combining cycloheptatriene and cyclopentadienyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]- typically involves the reaction of benzene with ethyl diazoacetate, followed by a thermally-allowed electrocyclic ring expansion to form the desired cycloheptatriene derivative . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the cyclopentadienyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCl5 for oxidation and reducing agents such as hydrogen gas in the presence of a catalyst for reduction . Substitution reactions often require the presence of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include the tropylium ion from oxidation and various substituted derivatives from electrophilic aromatic substitution reactions .
Wissenschaftliche Forschungsanwendungen
1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]- has several scientific research applications:
Chemistry: Used as a model compound to study aromaticity and the behavior of conjugated systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]- involves the interaction of its aromatic rings with molecular targets. The cyclopentadienyl group can participate in π-π stacking interactions, while the cycloheptatriene ring can undergo electrophilic aromatic substitution reactions . These interactions and reactions are facilitated by the compound’s unique electronic structure and conjugation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptatriene: A simpler compound with a similar cycloheptatriene ring but lacking the cyclopentadienyl group.
Sesquifulvalene: Contains linked cyclopentadiene and cycloheptatriene rings, used in similar research applications.
Uniqueness
1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]- is unique due to its combination of cycloheptatriene and cyclopentadienyl groups, which confer distinct aromatic properties and reactivity. This makes it a valuable compound for studying aromaticity and developing new materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
60582-53-8 |
|---|---|
Molekularformel |
C18H16 |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
7-(4-cyclopenta-1,3-dien-1-ylphenyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C18H16/c1-2-4-8-15(7-3-1)17-11-13-18(14-12-17)16-9-5-6-10-16/h1-9,11-15H,10H2 |
InChI-Schlüssel |
CZEODFXSMCRBNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=C1C2=CC=C(C=C2)C3C=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B14605397.png)
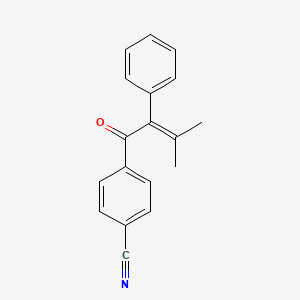
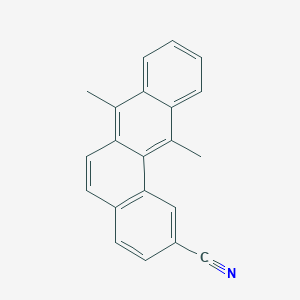


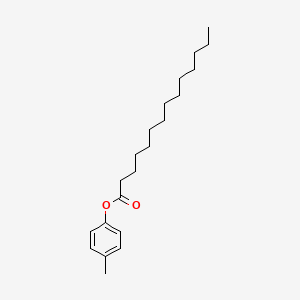
![[3,4,5-Triacetyloxy-6-(2-chloroethylcarbamoylamino)oxan-2-yl]methyl acetate](/img/structure/B14605430.png)

![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)
![6-Oxo-6-[(propan-2-yl)sulfanyl]hexanoic acid](/img/structure/B14605457.png)
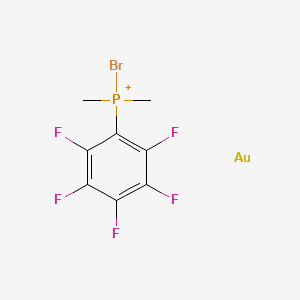
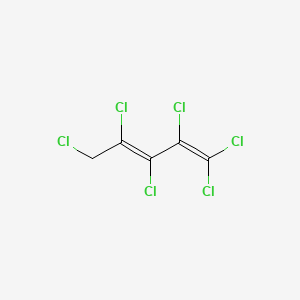
![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
